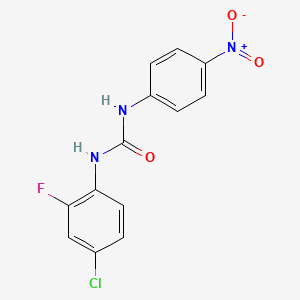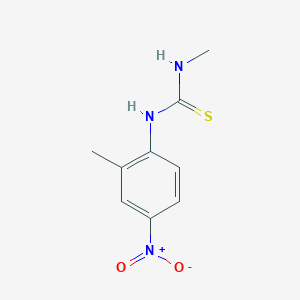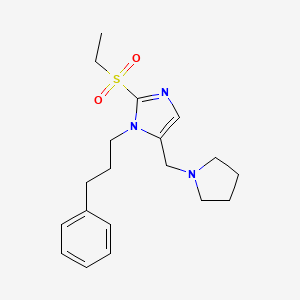
N-(4-chloro-2-fluorophenyl)-N'-(4-nitrophenyl)urea
Descripción general
Descripción
N-(4-chloro-2-fluorophenyl)-N'-(4-nitrophenyl)urea, also known as CFNU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CFNU has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mecanismo De Acción
N-(4-chloro-2-fluorophenyl)-N'-(4-nitrophenyl)urea has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been found to inhibit the activity of certain enzymes, such as carbonic anhydrase and topoisomerase, which are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects
This compound has been found to exhibit both biochemical and physiological effects. This compound has been found to increase the production of reactive oxygen species, which can induce oxidative stress and lead to cell death. This compound has also been found to affect the expression of certain genes involved in cancer cell growth and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-chloro-2-fluorophenyl)-N'-(4-nitrophenyl)urea has several advantages for lab experiments, including its ability to target specific cells and its potential use as a drug delivery system. This compound also exhibits low toxicity and high stability, making it an ideal candidate for further research. However, this compound has some limitations for lab experiments, including its low solubility in water and its potential for off-target effects.
Direcciones Futuras
N-(4-chloro-2-fluorophenyl)-N'-(4-nitrophenyl)urea has several potential future directions for research, including its use as a drug delivery system for targeted cancer therapy. This compound can also be further studied for its potential use in material science, such as the development of new materials with unique properties. Additionally, this compound can be studied for its potential use in other fields, such as environmental science and agriculture.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. This compound has several potential future directions for research, including its use as a drug delivery system for targeted cancer therapy and its potential use in material science.
Aplicaciones Científicas De Investigación
N-(4-chloro-2-fluorophenyl)-N'-(4-nitrophenyl)urea has been studied for its potential applications in various fields, including cancer research, drug discovery, and material science. This compound has been found to exhibit anticancer activity against different cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier and target specific cells.
Propiedades
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-3-(4-nitrophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFN3O3/c14-8-1-6-12(11(15)7-8)17-13(19)16-9-2-4-10(5-3-9)18(20)21/h1-7H,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXONPPKRYJENMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=C(C=C(C=C2)Cl)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 4-ethyl-5-methyl-2-{[(2-{[5-methyl-4-(4-methylphenyl)-3-thienyl]carbonyl}hydrazino)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B4114875.png)
![4-[(4-chlorophenyl)sulfonyl]-N-ethyl-1-piperazinecarbothioamide](/img/structure/B4114877.png)

![N-(2-methoxy-5-methylphenyl)-3-(4-{[(1-phenylethyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B4114888.png)

![N-cyclohexyl-N'-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1,2-hydrazinedicarbothioamide](/img/structure/B4114907.png)

![N-(3-chloro-2-methylphenyl)-2-[2-(2,4-difluorophenoxy)propanoyl]hydrazinecarbothioamide](/img/structure/B4114919.png)

![2-[(4-chlorophenyl)thio]-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B4114933.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[4-ethyl-5-({[(4-methoxyphenyl)acetyl]amino}methyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4114936.png)
![N-(4-butylphenyl)-2-[4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide](/img/structure/B4114951.png)

![N-(2-methylcyclohexyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B4114973.png)